molecular formula C9H14N2 B070647 4-(1H-pyrrol-1-yl)piperidine CAS No. 169751-01-3

4-(1H-pyrrol-1-yl)piperidine

Cat. No. B070647
M. Wt: 150.22 g/mol
InChI Key: FUQWPFAUFIMXFV-UHFFFAOYSA-N
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Description

“4-(1H-pyrrol-1-yl)piperidine” is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 . It is typically available in powder form .


Synthesis Analysis

The synthesis of “4-(1H-pyrrol-1-yl)piperidine” and its analogs has been reported in several studies . The structures of the synthesized compounds were confirmed using techniques such as HNMR, IR, Mass, and UV spectrophotometry .


Molecular Structure Analysis

The molecular structure of “4-(1H-pyrrol-1-yl)piperidine” consists of a five-membered pyrrole ring attached to a piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(1H-pyrrol-1-yl)piperidine” are not detailed in the available data, compounds containing pyrrole and piperidine rings are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

“4-(1H-pyrrol-1-yl)piperidine” is a powder with a molecular weight of 150.22 . Additional physical and chemical properties are not specified in the available data.

Scientific Research Applications

  • Synthesis and Medicinal Chemistry :

    • A study by Smaliy et al. (2011) introduced a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound important in medicinal chemistry.
    • Stefancich et al. (1984) synthesized 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenylethylamines, testing them as analgesic-antiinflammatory agents. They identified 1-[4-(pyrrol-1-yl)phenylethyl]piperidine as the most active substance.
    • Wang et al. (2017) developed a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an intermediate in small molecule anticancer drugs.
  • Antimicrobial and Anticancer Applications :

    • Krolenko et al. (2016) found that new derivatives containing piperidine or pyrrolidine rings exhibited strong antimicrobial activity.
    • Hadiyal et al. (2020) synthesized compounds including 2-(1H-pyrrol-2-yl)-4H-pyran derivatives, which showed potent anticancer activity against various human cancer cell lines.
  • Synthesis of Key Intermediates in Drug Development :

    • Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Inhibitors and Receptor Antagonists :

    • Jukič et al. (2017) synthesized a focused library of potential DNA gyrase B inhibitors, including compounds with piperidin-4-yl and 4-cyclohexyl pyrrole-2-carboxamides.
    • Shim et al. (2002) studied the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, suggesting its antagonist activity.

Safety And Hazards

The safety data sheet for “4-(1H-pyrrol-1-yl)piperidine” indicates that it is a hazardous substance. It has been classified as having acute toxicity (oral, dermal, inhalation), skin corrosion, serious eye damage, and short-term aquatic hazard .

Future Directions

Research into “4-(1H-pyrrol-1-yl)piperidine” and its analogs continues, with a focus on their potential therapeutic applications . Further studies are needed to fully understand their properties and potential uses.

properties

IUPAC Name

4-pyrrol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,7-10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQWPFAUFIMXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620151
Record name 4-(1H-Pyrrol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)piperidine

CAS RN

169751-01-3
Record name 4-(1H-Pyrrol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrrol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Brachet, P Belmont - The Journal of Organic Chemistry, 2015 - ACS Publications
A mild and general method for the direct alkynylation of azoles such as pyrrole, indole, and 7-azaindole is described here. Using a simple catalytic system such as Pd(OAc) 2 (2.5 mol %)…
Number of citations: 32 pubs.acs.org

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